molecular formula C9H8N2 B1214927 1,4-Benzodiazepine CAS No. 264-64-2

1,4-Benzodiazepine

Cat. No. B1214927
Key on ui cas rn: 264-64-2
M. Wt: 144.17 g/mol
InChI Key: GUJAGMICFDYKNR-UHFFFAOYSA-N
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Patent
US04764616

Procedure details

A stirred mixture of 35.1 (0.10 mole) of N-[5-methyl-2-(2,3-dihydro-1H-indol-1-yl)phenyl]-4-methyl-1-piperazinecarboxamide of Example 5c in 500 ml of phosphorus oxychloride was refluxed for 6 hours under nitrogen, then cooled to room temperature. The excess phosphorus oxychloride was removed at aspirator pressur with gentle warming. The residue was chilled in an ice-bath (with exclusion of moisture), and then treated first with 250 ml of ice-cold 2N-NaOH, then with 500 ml of chloroform. The mixture was stirred vigorously until all the material passed into solution. The organic phase was separated, washed thrice with water, and concentrated in vacuo to an oil. This was dissolved in 100 ml of boiling acetone, then allowed to crystallize at room temperature to afford 13.5 9 (41% overall yield) of 9-methyl-6-(4-methyl-1-piperazinyl)-1,2-dihydrobenzo[b]pyrrolo 3,2,1-jk][1,4]-benzodiazepine, m.p. 160°-162° C.
[Compound]
Name
35.1
Quantity
0.1 mol
Type
reactant
Reaction Step One
Name
N-[5-methyl-2-(2,3-dihydro-1H-indol-1-yl)phenyl]-4-methyl-1-piperazinecarboxamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CC1C=C[C:5]([N:18]2[C:26]3[C:21](=[CH:22][CH:23]=[CH:24][CH:25]=3)[CH2:20]C2)=[C:6]([NH:8]C(N2CCN(C)CC2)=O)C=1>P(Cl)(Cl)(Cl)=O>[NH:18]1[C:26]2[CH:25]=[CH:24][CH:23]=[CH:22][C:21]=2[CH:20]=[N:8][CH:6]=[CH:5]1

Inputs

Step One
Name
35.1
Quantity
0.1 mol
Type
reactant
Smiles
Name
N-[5-methyl-2-(2,3-dihydro-1H-indol-1-yl)phenyl]-4-methyl-1-piperazinecarboxamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=CC(=C(C1)NC(=O)N1CCN(CC1)C)N1CCC2=CC=CC=C12
Name
Quantity
500 mL
Type
solvent
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred vigorously until all the material
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 6 hours under nitrogen
Duration
6 h
CUSTOM
Type
CUSTOM
Details
The excess phosphorus oxychloride was removed at aspirator pressur with gentle warming
TEMPERATURE
Type
TEMPERATURE
Details
The residue was chilled in an ice-bath (with exclusion of moisture)
ADDITION
Type
ADDITION
Details
treated first with 250 ml of ice-cold 2N-NaOH
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
WASH
Type
WASH
Details
washed thrice with water
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to an oil
DISSOLUTION
Type
DISSOLUTION
Details
This was dissolved in 100 ml of boiling acetone
CUSTOM
Type
CUSTOM
Details
to crystallize at room temperature

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
N1C=CN=CC2=C1C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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